

Technical Profile: 2-(Difluoromethylthio)benzoyl Chloride

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Compound of Interest

Compound Name: 2-(Difluoromethylthio)benzoyl chloride

CAS No.: 79676-60-1

Cat. No.: B1304725

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A Strategic Reagent for Lipophilic Hydrogen Bond Donor Incorporation

Executive Summary

2-(Difluoromethylthio)benzoyl chloride (CAS 79676-60-1) is an electrophilic building block used primarily in drug discovery to introduce the ortho-difluoromethylthio ($-\text{SCF}_2\text{H}$) phenyl motif. Unlike the widely used trifluoromethylthio ($-\text{SCF}_3$) group, the $-\text{SCF}_2\text{H}$ moiety possesses a unique dual character: it is lipophilic yet capable of acting as a weak hydrogen bond donor.^[1] This guide analyzes its physicochemical properties, synthetic routes, and utility in optimizing pharmacokinetic profiles.^[2]

Chemical Identity & Physical Properties^[2]^[3]^[4]

Property	Data
Chemical Name	2-(Difluoromethylthio)benzoyl chloride
CAS Number	79676-60-1
Molecular Formula	C ₈ H ₅ ClF ₂ OS
Molecular Weight	222.64 g/mol
MDL Number	MFCD01631519
Appearance	Colorless to pale yellow liquid (predicted)
Boiling Point	~85–90 °C at 15 mmHg (Estimated based on –CF ₃ analog)
Solubility	Soluble in DCM, THF, Toluene; reacts with water/alcohols
Stability	Moisture sensitive; hydrolyzes to parent benzoic acid

Medicinal Chemistry Significance: The SCF₂H Moiety[1][2][4][5]

The strategic value of this reagent lies in the difluoromethylthio (–SCF₂H) group.[1] While perfluorinated groups (–CF₃, –SCF₃) are strictly lipophilic, the –SCF₂H group occupies a "Goldilocks" zone in physicochemical space.

Lipophilic Hydrogen Bond Donor

The proton in the –SCF₂H group is sufficiently acidic to act as a weak hydrogen bond donor (HBD) due to the electron-withdrawing effect of the two fluorine atoms and the sulfur center.

- Bioisosterism: It serves as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, potentially improving membrane permeability while maintaining key target interactions.
- Lipophilicity Modulation:
 - –SCF₃ Hansch

: ~-1.44 (Highly lipophilic)[2]

- o -SCF₂H Hansch

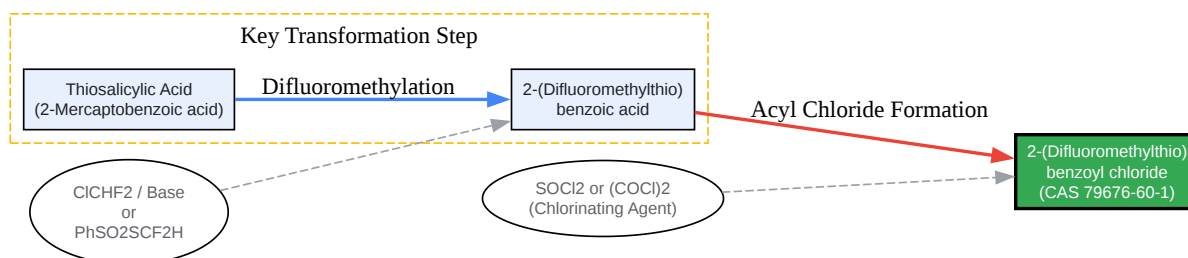
: ~-0.68 (Moderately lipophilic)[3]

- o Implication: Substitution of -SCF₃ with -SCF₂H lowers logP, potentially improving metabolic stability and solubility without sacrificing the steric bulk required for hydrophobic pocket filling.

Synthetic Pathways[6]

The synthesis of **2-(difluoromethylthio)benzoyl chloride** typically proceeds via the activation of its parent acid, 2-(difluoromethylthio)benzoic acid. The parent acid is constructed through difluoromethylation of thiosalicylic acid or transition-metal catalyzed cross-coupling.

Synthesis Workflow Diagram



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Figure 1: Synthetic route from commercially available thiosalicylic acid to the target acid chloride.

Mechanistic Insight[4][7][9]

- Difluoromethylation: The sulfur atom of thiosalicylic acid is alkylated using chlorodifluoromethane (Freon 22) in the presence of a base (e.g., NaOH) or using specialized reagents like S-(difluoromethyl)benzenesulfonylthioate.

- Chlorination: The carboxylic acid is converted to the acid chloride using Thionyl Chloride () or Oxalyl Chloride. Catalytic DMF is often required to form the Vilsmeier-Haack intermediate, facilitating the nucleophilic attack of the chloride ion.

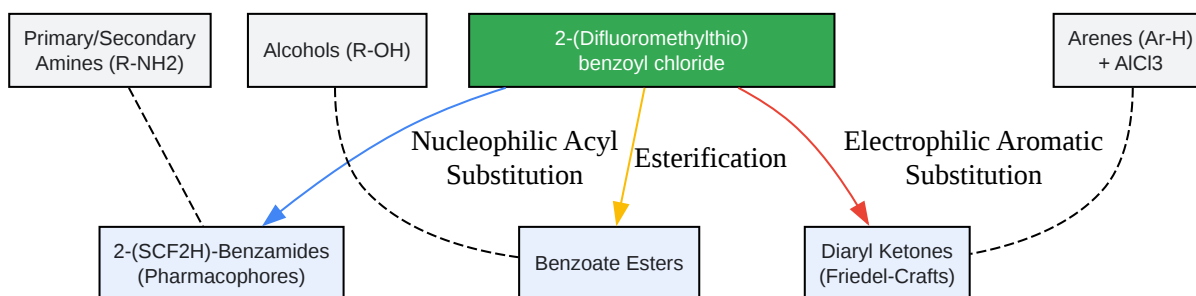
Reactivity & Applications

As an ortho-substituted benzoyl chloride, this reagent exhibits specific reactivity patterns influenced by the steric bulk and electronic properties of the –SCF₂H group.

Core Reactions

- Amide Coupling (Drug Synthesis): Reacts with primary and secondary amines to form benzamides. The ortho-SCF₂H group can influence the rotational barrier of the amide bond, potentially locking bioactive conformations.
- Friedel-Crafts Acylation: Reacts with electron-rich arenes (catalyzed by) to form diaryl ketones containing the SCF₂H motif.
- Heterocyclization: Precursor for benzothiazoles and quinazolinones where the fluorine atoms may participate in intramolecular interactions.

Reaction Map[4]



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Figure 2: Divergent reactivity profile of the reagent.

Experimental Protocols

General Handling & Safety

- Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.

Protocol: Synthesis of a 2-(Difluoromethylthio)benzamide Derivative

Note: This is a generalized procedure for coupling this reagent with an amine.

Reagents:

- **2-(Difluoromethylthio)benzoyl chloride** (1.0 equiv)
- Amine substrate (1.1 equiv)
- Triethylamine () or Diisopropylethylamine (DIPEA) (1.5 equiv)
- Dichloromethane (DCM), anhydrous

Procedure:

- Preparation: Purge a reaction flask with nitrogen. Dissolve the amine substrate and base () in anhydrous DCM. Cool to 0°C.
- Addition: Add **2-(Difluoromethylthio)benzoyl chloride** dropwise (neat or dissolved in minimal DCM) to the amine solution. Caution: Exothermic reaction.

- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (observe conversion to amide mass).
- Workup: Quench with saturated solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Purify via silica gel chromatography (typically Hexanes/Ethyl Acetate gradient).

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